Lipophilicity Tuning: XLogP3 Comparison Against Non-Fluorinated and Perfluorinated Analogs
The target compound exhibits a calculated partition coefficient (XLogP3) of 3.7, positioning it strategically between the less lipophilic non-fluorinated analog 1-methoxy-4-trifluoromethylsulfanyl-benzene (XLogP3 = 3.6) and the more lipophilic perfluorinated ether analog 1-fluoro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene (XLogP3 = 4.9) [1][2][3]. This moderate lipophilicity is often desired to balance membrane permeability and metabolic stability.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 1-Methoxy-4-trifluoromethylsulfanyl-benzene (XLogP3 = 3.6); 1-Fluoro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene (XLogP3 = 4.9) |
| Quantified Difference | ΔXLogP3 = +0.1 vs. non-fluorinated analog; ΔXLogP3 = -1.2 vs. OCF3 analog |
| Conditions | Computed by XLogP3 3.0 software, as reported in PubChem |
Why This Matters
A difference of 0.1-1.2 log units in lipophilicity can significantly impact oral absorption and metabolic clearance, influencing the progression of a lead compound from hit-to-lead stages.
- [1] PubChem. (2025). Compound Summary for CID 139022423: 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 12804444: 1-Methoxy-4-trifluoromethylsulfanyl-benzene. National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for CID 118841741: 1-Fluoro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene. National Library of Medicine. View Source
